N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a pyrazole sulfonamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in scientific research.
Scientific Research Applications
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
For instance, triazole-pyrimidine hybrids have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may inhibit the NF-kB inflammatory pathway and ER stress . These pathways are involved in inflammation and cellular stress responses, respectively .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group and the pyrazole sulfonamide moiety. Common synthetic routes include:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Pyrazole Sulfonamide Moiety: This involves the reaction of pyrazole derivatives with sulfonamide reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the sulfonamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted pyrazole sulfonamides.
Comparison with Similar Compounds
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide can be compared with similar compounds such as:
Dichloroaniline: Both compounds contain aromatic rings, but dichloroaniline lacks the complex functional groups present in the pyrazole sulfonamide.
Ringer’s Lactate Solution: While not structurally similar, Ringer’s lactate solution is used in medical applications, highlighting the diverse utility of chemical compounds in medicine.
Properties
IUPAC Name |
N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-21-10-15(9-19-21)25(22,23)20-8-13-7-16(18-11-17-13)12-3-5-14(24-2)6-4-12/h3-7,9-11,20H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVULDFENGMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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